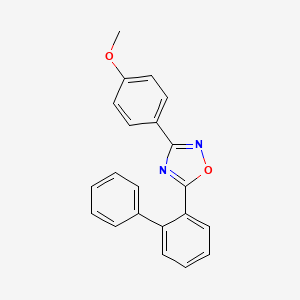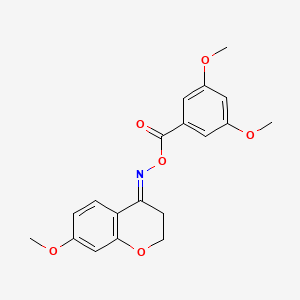![molecular formula C18H20BrN3O3 B5708001 N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)
N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the inhibition of various kinases, including Raf kinase, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor cell growth and proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.
Biochemical and Physiological Effects:
N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, the compound has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is its potent inhibitory effects on various kinases, which makes it a useful tool for studying the role of these kinases in cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One potential direction is the development of more potent and selective inhibitors of kinases, which can lead to the development of more effective cancer therapies. Another direction is the study of the compound's potential applications in other fields, such as inflammation and immunology. Additionally, the compound's potential toxicity needs to be further investigated to ensure its safe use in clinical settings.
Synthesemethoden
The synthesis of N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the reaction of 2,4-dichloro-5-nitropyridine with N-(2-(diethylamino)ethyl)acrylamide, followed by the reaction of the resulting compound with 2-(2-bromo-4-tert-butylphenoxy)acetyl chloride. The final product is obtained by the reaction of the intermediate compound with 3-aminopyridine.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential applications in cancer research. It has been found to have inhibitory effects on various kinases, including Raf kinase, VEGFR-2, and PDGFR-β, which are known to play a crucial role in cancer cell growth and proliferation. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-18(2,3)13-6-7-15(14(19)9-13)24-11-16(23)25-22-17(20)12-5-4-8-21-10-12/h4-10H,11H2,1-3H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRPQBVFMUVWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)




![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)